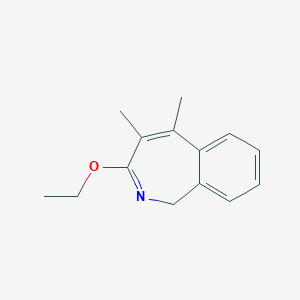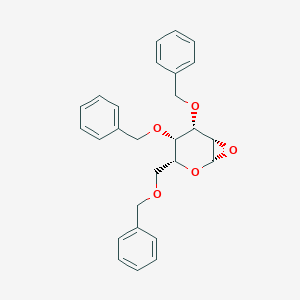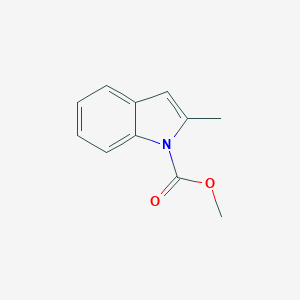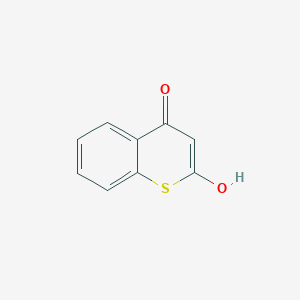
Diisopropylzinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropylzinc is an organozinc compound with the chemical formula Zn(C₃H₇)₂. It is a key reagent in the Soai reaction, which is both autocatalytic and enantiospecific. This compound is pyrophoric, meaning it can burst into flames upon exposure to air or water. This compound is typically packaged in toluene to prevent such reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylzinc is generally prepared by reacting zinc powder with two equivalents of isopropyl halogen compounds, such as isopropyl bromide. The reaction is typically carried out in a dry solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and solvents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Diisopropylzinc undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and isopropanol.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Halogenated compounds or other electrophiles.
Addition: Aldehydes and ketones, often under inert conditions to prevent unwanted side reactions.
Major Products:
Oxidation: Zinc oxide and isopropanol.
Substitution: Various organozinc compounds.
Addition: Chiral alcohols, particularly in the context of the Soai reaction.
Scientific Research Applications
Diisopropylzinc has a wide range of applications in scientific research:
Biology: While its direct applications in biology are limited, the chiral molecules produced using this compound can be used in biological studies.
Medicine: The chiral alcohols synthesized using this compound can serve as intermediates in the production of pharmaceuticals.
Industry: this compound is used in the production of fine chemicals and in the development of new materials.
Mechanism of Action
The mechanism by which diisopropylzinc exerts its effects is primarily through its role as a nucleophile in the Soai reaction. It forms a complex with the aldehyde, which then undergoes a series of steps leading to the formation of a chiral alcohol. The reaction is autocatalytic, meaning the product can catalyze the formation of more product, leading to an amplification of chirality .
Comparison with Similar Compounds
Diethylzinc: Another organozinc compound used in organic synthesis.
Dimethylzinc: Similar in reactivity but with different steric properties.
Diphenylzinc: Used in the formation of carbon-carbon bonds in organic synthesis.
Uniqueness: Diisopropylzinc is unique due to its role in the Soai reaction, which is a rare example of asymmetric autocatalysis. This property makes it particularly valuable in the synthesis of chiral molecules, which are important in various fields, including pharmaceuticals and materials science .
Properties
CAS No. |
625-81-0 |
|---|---|
Molecular Formula |
C6H14Zn |
Molecular Weight |
151.6 g/mol |
IUPAC Name |
zinc;propane |
InChI |
InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
InChI Key |
FRLYMSHUDNORBC-UHFFFAOYSA-N |
SMILES |
C[CH-]C.C[CH-]C.[Zn+2] |
Canonical SMILES |
C[CH-]C.C[CH-]C.[Zn+2] |
Pictograms |
Flammable; Corrosive |
Synonyms |
bis(1-Methylethyl)-zinc; Bis(isopropyl)zinc |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


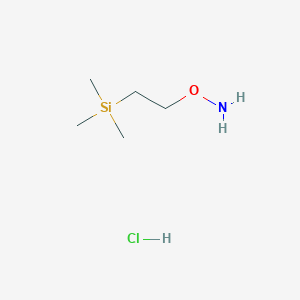
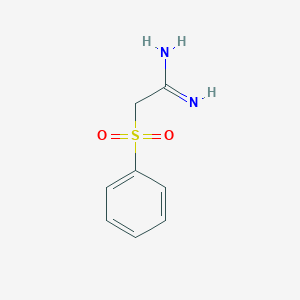
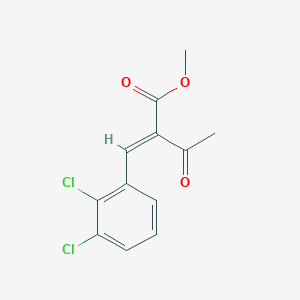
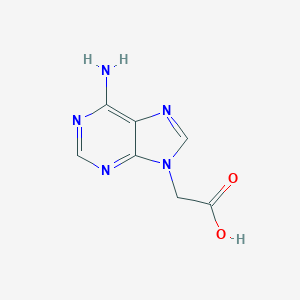
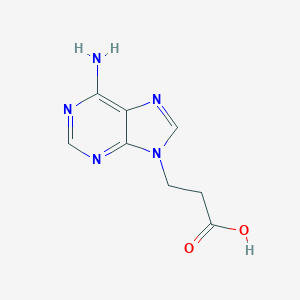

![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)
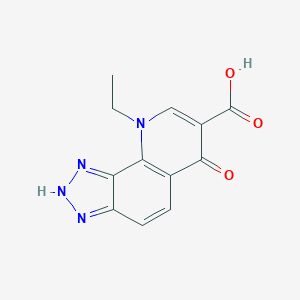
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
